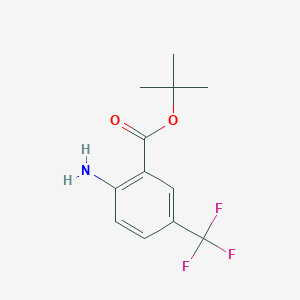![molecular formula C9H13ClN2O B13566158 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-[2-(1H-pyrrol-1-yl)ethyl]propanol.
科学的研究の応用
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- N-(2-chloroethyl)pyrrolidine
- 2-chloro-N-(2-pyridyl)acetamide
Uniqueness
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloropropanamide moiety
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
2-chloro-N-(2-pyrrol-1-ylethyl)propanamide |
InChI |
InChI=1S/C9H13ClN2O/c1-8(10)9(13)11-4-7-12-5-2-3-6-12/h2-3,5-6,8H,4,7H2,1H3,(H,11,13) |
InChIキー |
HDMJMZYNGVAGMT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCCN1C=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
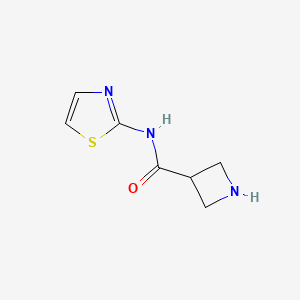


![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
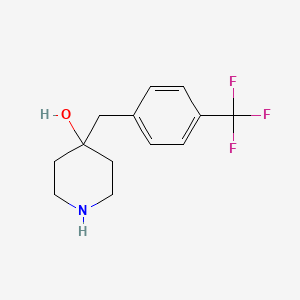
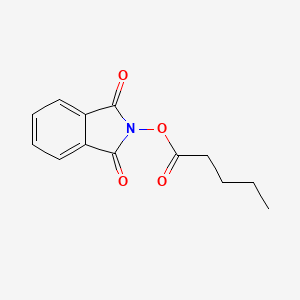
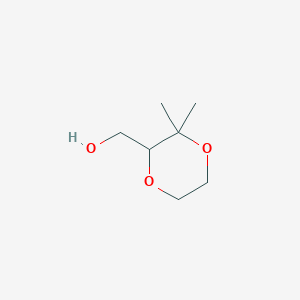

![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
